molecular formula C23H24BrN3O B13764398 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide CAS No. 69415-37-8

1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide

Cat. No.: B13764398
CAS No.: 69415-37-8
M. Wt: 438.4 g/mol
InChI Key: YOPAYXFDUJTOSW-UHFFFAOYSA-N
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Description

1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide is a complex organic compound characterized by its unique structure, which includes an allyloxyphenyl group, a benzyl group, and a phenylguanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide typically involves multiple steps, starting with the preparation of the allyloxyphenyl intermediate. This intermediate is then reacted with benzyl and phenylguanidine derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions: 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied using molecular docking and biochemical assays .

Comparison with Similar Compounds

  • 1-(p-Allyloxyphenyl)-3-(p-bromophenyl)-2-(p-chlorophenethyl)guanidine hydrobromide
  • 1-(p-Allyloxyphenyl)-3-(p-sulfenylphenyl)-2-(p-hydroxyphenethyl)guanidine hydrobromide

Uniqueness: 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

69415-37-8

Molecular Formula

C23H24BrN3O

Molecular Weight

438.4 g/mol

IUPAC Name

(N'-benzyl-N-phenylcarbamimidoyl)-(4-prop-2-enoxyphenyl)azanium;bromide

InChI

InChI=1S/C23H23N3O.BrH/c1-2-17-27-22-15-13-21(14-16-22)26-23(25-20-11-7-4-8-12-20)24-18-19-9-5-3-6-10-19;/h2-16H,1,17-18H2,(H2,24,25,26);1H

InChI Key

YOPAYXFDUJTOSW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)[NH2+]C(=NCC2=CC=CC=C2)NC3=CC=CC=C3.[Br-]

Origin of Product

United States

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